molecular formula C6H10BrF B7768660 1-Bromo-2-fluorocyclohexane CAS No. 51422-74-3

1-Bromo-2-fluorocyclohexane

Cat. No.: B7768660
CAS No.: 51422-74-3
M. Wt: 181.05 g/mol
InChI Key: AZQRVGXSORXOCR-RITPCOANSA-N
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Description

1-Bromo-2-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It is a derivative of cyclohexane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom

Scientific Research Applications

1-Bromo-2-fluorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the compound is converted to a less oxidized state, often involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-fluorocyclohexane can be compared with other halogenated cyclohexanes, such as:

    1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and physical properties due to the larger size and lower electronegativity of chlorine.

    1-Bromo-2-iodocyclohexane: Contains an iodine atom, which is even larger and less electronegative than chlorine, leading to distinct chemical behavior.

    1-Chloro-2-fluorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine.

Properties

CAS No.

51422-74-3

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

(1R,2S)-1-bromo-2-fluorocyclohexane

InChI

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

AZQRVGXSORXOCR-RITPCOANSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)F)Br

SMILES

C1CCC(C(C1)F)Br

Canonical SMILES

C1CCC(C(C1)F)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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